molecular formula C18H28BNO5 B8686345 tert-Butyl (5-methoxy-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)carbamate

tert-Butyl (5-methoxy-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)carbamate

Cat. No.: B8686345
M. Wt: 349.2 g/mol
InChI Key: SFJQAUJMQUADIP-UHFFFAOYSA-N
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Description

tert-Butyl (5-methoxy-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)carbamate is a complex organic compound with significant applications in various fields of scientific research This compound is known for its unique structure, which includes a tert-butyl group, a methoxy group, and a dioxaborolane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 5-methoxy-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenylcarbamate typically involves multiple steps. One common method starts with the preparation of the boronic ester intermediate. This is achieved by reacting 5-methoxy-2-bromophenylcarbamate with bis(pinacolato)diboron in the presence of a palladium catalyst and a base such as potassium carbonate. The reaction is carried out under an inert atmosphere at elevated temperatures .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-efficiency reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (5-methoxy-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include phenols, amines, and various substituted aromatic compounds, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

tert-Butyl (5-methoxy-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)carbamate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl 5-methoxy-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenylcarbamate involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The boronic ester group, in particular, allows for cross-coupling reactions, which are essential in forming carbon-carbon bonds. The compound can interact with molecular targets through these reactions, leading to the formation of new chemical entities with desired properties .

Comparison with Similar Compounds

Similar Compounds

  • Phenylboronic acid pinacol ester
  • 2-Phenyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
  • tert-Butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate

Uniqueness

tert-Butyl (5-methoxy-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)carbamate is unique due to its combination of functional groups, which provide versatility in chemical reactions. The presence of both a boronic ester and a carbamate group allows for a wide range of synthetic applications, making it a valuable compound in organic synthesis .

Properties

Molecular Formula

C18H28BNO5

Molecular Weight

349.2 g/mol

IUPAC Name

tert-butyl N-[5-methoxy-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbamate

InChI

InChI=1S/C18H28BNO5/c1-16(2,3)23-15(21)20-14-11-12(22-8)9-10-13(14)19-24-17(4,5)18(6,7)25-19/h9-11H,1-8H3,(H,20,21)

InChI Key

SFJQAUJMQUADIP-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)OC)NC(=O)OC(C)(C)C

Origin of Product

United States

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